REACTION_CXSMILES
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[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][CH2:7][NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:4][CH:3]=1.[CH2:17]=O.S(=O)(=O)(O)O>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:6][CH2:7][N:8]([C:9](=[O:14])[C:10]([F:12])([F:13])[F:11])[CH2:17]2)=[CH:15][CH:16]=1
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Name
|
|
Quantity
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8.88 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(CCNC(C(F)(F)F)=O)C=C1
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Name
|
|
Quantity
|
13.5 g
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Type
|
reactant
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Smiles
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C=O
|
Name
|
|
Quantity
|
45 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction mixture was quenched with ice water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
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Details
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washed with brine and Sat. NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
After concentration, flash chomatography (SiO2, hexane/DCM=1:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |